molecular formula C14H16ClNO3 B3417982 (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1175689-25-4

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3417982
CAS No.: 1175689-25-4
M. Wt: 281.73 g/mol
InChI Key: FJUHZKMSZLYMCW-YPMHNXCESA-N
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Description

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring, a common structural motif in many pharmacologically active molecules, and a chlorophenyl group, which can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperidine ring.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Condensation: Using large reactors for the initial condensation step to ensure high yield and purity.

    Automated Cyclization: Employing automated systems for the cyclization process to maintain consistent reaction conditions.

    High-Throughput Chiral Resolution: Utilizing high-throughput chiral resolution techniques to efficiently separate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific receptors or enzymes, making it a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an analgesic, anti-inflammatory, or neuroprotective agent due to its ability to interact with central nervous system receptors.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group can enhance binding affinity, while the piperidine ring can modulate the compound’s overall activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid: Similar structure but with a different position of the chlorine atom.

    (2R,3R)-2-(3-fluorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid: Fluorine substitution instead of chlorine.

    (2R,3R)-2-(3-bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid: Bromine substitution instead of chlorine.

Uniqueness

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the 3-chlorophenyl group. This combination can result in distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHZKMSZLYMCW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159109
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175689-25-4
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175689-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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